Cas no 50365-32-7 (4-(1H-Benzimidazol-2-yl)butanoic Acid)
4-(1H-Benzimidazol-2-yl)butanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-butanoic acid
- 4-(1H-benzimidazol-2-yl)butanoic acid
- 4-(1H-BENZOIMIDAZOL-2-YL)-BUTYRIC ACID
- 4-(2-BENZIMIDAZOLYL)BUTYRIC ACID
- 4-<Benzimidazol-2-yl>-buttersaeure
- 4-benzimidazol-2-ylbutanoic acid
- 4-(1 H -Benzoimidazol-2-yl)-butyric acid
- BIM-0009238.P001
- F0486-1557
- AKOS000266356
- ALBB-007407
- G19200
- 4-(1H-1,3-benzodiazol-2-yl)butanoic acid
- Oprea1_208955
- AB00991357-01
- 50365-32-7
- 1H-Benzimidazole-2-butanoic acid, monohydrochloride
- SCHEMBL2017763
- BBL007909
- CBMicro_009150
- Cambridge id 5314486
- Z274595256
- SMSF0005515
- CB12230
- MFCD00178957
- 4-(1H-1,3-BENZIMIDAZOL-2-YL)BUTANOIC ACID
- FS-6044
- EU-0015780
- EN300-36264
- STK387503
- ZDHBKJAJFVSOSF-UHFFFAOYSA-N
- Butyric acid, 4-(1H-benzoimidazol-2-yl)-
- HMS1373E05
- Oprea1_683010
- 4-(1H-benzo[d]imidazol-2-yl)butanoicacid
- CS-0216196
- 4-(2-benzimidazolyl)butyric acid, AldrichCPR
- DTXSID60353847
- CCG-115361
- 4-(1H-benzo[d]imidazol-2-yl)butanoic acid
- ChemDiv2_001501
- 4-(1H-Benzimidazol-2-yl)butanoic Acid
-
- MDL: MFCD00178957
- Inchi: 1S/C11H12N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
- InChI Key: ZDHBKJAJFVSOSF-UHFFFAOYSA-N
- SMILES: OC(CCCC1=NC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.312
- Boiling Point: 510.4°C at 760 mmHg
- Flash Point: 262.5°C
- Refractive Index: 1.653
- PSA: 65.98000
- LogP: 1.97020
4-(1H-Benzimidazol-2-yl)butanoic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-Benzimidazol-2-yl)butanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011365-500mg |
4-(2-Benzimidazolyl)butyric acid |
50365-32-7 | 500mg |
2892CNY | 2021-05-07 | ||
| Fluorochem | 027641-250mg |
4-(1 H -Benzoimidazol-2-yl)-butyric acid |
50365-32-7 | 95+% | 250mg |
£60.00 | 2022-03-01 | |
| Fluorochem | 027641-1g |
4-(1 H -Benzoimidazol-2-yl)-butyric acid |
50365-32-7 | 95+% | 1g |
£106.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011365-500mg |
4-(2-Benzimidazolyl)butyric acid |
50365-32-7 | 500mg |
2892.0CNY | 2021-07-13 | ||
| TRC | H999815-50mg |
4-(1H-Benzimidazol-2-yl)butanoic Acid |
50365-32-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H999815-100mg |
4-(1H-Benzimidazol-2-yl)butanoic Acid |
50365-32-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H999815-500mg |
4-(1H-Benzimidazol-2-yl)butanoic Acid |
50365-32-7 | 500mg |
$ 160.00 | 2022-06-04 | ||
| abcr | AB375155-500 mg |
4-(1H-Benzimidazol-2-yl)butanoic acid |
50365-32-7 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB375155-1 g |
4-(1H-Benzimidazol-2-yl)butanoic acid |
50365-32-7 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB375155-5 g |
4-(1H-Benzimidazol-2-yl)butanoic acid |
50365-32-7 | 5g |
€907.00 | 2023-04-26 |
4-(1H-Benzimidazol-2-yl)butanoic Acid Suppliers
4-(1H-Benzimidazol-2-yl)butanoic Acid Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 4-(1H-Benzimidazol-2-yl)butanoic Acid
4-(1H-Benzimidazol-2-yl)butanoic Acid: A Comprehensive Overview
4-(1H-Benzimidazol-2-yl)butanoic Acid, also known by its CAS Registry Number 50365-32-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines the benzimidazole ring system with a butanoic acid moiety. The benzimidazole group, a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring, is known for its versatile reactivity and biological activity. The butanoic acid component, on the other hand, introduces carboxylic acid functionality, which can participate in various chemical reactions and interactions.
The synthesis of 4-(1H-Benzimidazol-2-yl)butanoic Acid typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine and aldehydes or ketones. The formation of the benzimidazole ring is a key step in this process, often achieved through condensation reactions under specific conditions. The subsequent introduction of the butanoic acid group can be accomplished through various methods, including alkylation or acylation reactions, followed by hydrolysis to yield the final product.
Recent studies have highlighted the potential of 4-(1H-Benzimidazol-2-yl)butanoic Acid in several areas of research. In pharmacology, this compound has shown promise as a lead molecule for drug development due to its ability to interact with various biological targets. For instance, research has demonstrated that it exhibits anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications in conditions such as arthritis and neurodegenerative diseases.
In addition to its pharmacological applications, 4-(1H-Benzimidazol-2-yl)butanoic Acid has also been explored for its potential in materials science. Its unique structure allows for the formation of coordination complexes with metal ions, which can be utilized in the development of novel materials with specific magnetic or electronic properties. These complexes have been studied for their applications in catalysis and sensing technologies.
The stability and reactivity of 4-(1H-Benzimidazol-2-yl)butanoic Acid are influenced by both its functional groups and the electronic environment of the molecule. The benzimidazole ring is known for its aromaticity and conjugation, which contribute to its stability under various reaction conditions. The presence of the carboxylic acid group introduces acidity and can participate in hydrogen bonding, further influencing the compound's behavior in different chemical environments.
In terms of synthesis optimization, researchers have focused on developing more efficient and environmentally friendly methods for producing 4-(1H-Benzimidazol-2-yl)butanoic Acid. Green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems, have been explored to reduce reaction times and minimize waste generation. These advancements not only enhance the practicality of synthesizing this compound but also align with current trends toward sustainable chemical practices.
The structural versatility of 4-(1H-Benzimidazol-2-yl)butanoic Acid makes it an attractive substrate for further modification and functionalization. By introducing additional substituents or altering the length of the carbon chain, chemists can tailor the properties of this compound for specific applications. For example, extending the carbon chain could enhance lipophilicity, potentially improving bioavailability in pharmaceutical formulations.
In conclusion, 4-(1H-Benzimidazol-2-yl)butanoic Acid, with its unique combination of structural features and functional groups, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a versatile building block in organic chemistry.
50365-32-7 (4-(1H-Benzimidazol-2-yl)butanoic Acid) Related Products
- 14678-78-5(5-(1H-Benzimidazol-2-yl)pentanoic Acid)
- 59345-72-1(Procodazole sodium)
- 864416-34-2(1H-BENZIMIDAZOLE-2-HEXANOIC ACID, METHYL ESTER)
- 37905-93-4(Methyl 5-(1H-benzimidazol-2-yl)pentanoate)
- 859179-44-5(2-(1H-1,3-Benzodiazol-2-yl)cyclohexane-1-carboxylic acid)
- 856437-60-0(4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid)
- 630091-50-8(4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid)
- 852399-56-5(1-(1H-1,3-Benzodiazol-2-ylmethyl)cyclopentane-1-carboxylic Acid)
- 23249-97-0(Procodazole)
- 1394139-93-5(γ-oxo-1H-Benzimidazole-2-butanoic acid)